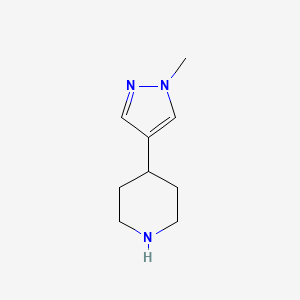

4-(1-methyl-1H-pyrazol-4-yl)piperidine

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDLSNKWDQBFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

A widely employed synthetic strategy for 4-(1-methyl-1H-pyrazol-4-yl)piperidine involves nucleophilic substitution between a halogenated pyrazole derivative and a piperidine precursor under basic conditions.

-

- React 1-methyl-4-chloropyrazole with a piperidine derivative (e.g., 4-methylpiperidin-3-ol or 4-methyl-3-iodopiperidine).

- Use a strong base such as sodium hydride (NaH) to deprotonate and activate the nucleophile.

- Conduct the reaction in an aprotic polar solvent like dimethylformamide (DMF).

- Reaction temperature is generally maintained around 80°C.

- The reaction proceeds via an SN2 mechanism, yielding the target compound after purification.

| Reagents | Conditions | Yield |

|---|---|---|

| 1-Methyl-4-chloropyrazole, NaH | DMF, 80°C, 12 hours | ~65% |

| 4-Methyl-3-iodopiperidine, Pd catalyst (Ullmann coupling) | Dioxane/H₂O, 100°C, 24 hours | ~52% |

This method provides moderate yields and is scalable for industrial synthesis with appropriate optimization.

Cross-Coupling (Ullmann or Palladium-Catalyzed) Methods

An alternative approach involves palladium- or copper-catalyzed cross-coupling reactions between pyrazole boronic acids and halogenated piperidine derivatives.

-

- Use of 1-methylpyrazole-4-boronic acid as the pyrazole source.

- Halogenated piperidine (e.g., 4-methyl-3-iodopiperidine) as coupling partner.

- Catalysts such as Pd(PPh₃)₄ facilitate the coupling.

- Reaction conditions include heating in mixed solvents (dioxane/water) at elevated temperatures (~100°C) for extended times (up to 24 hours).

- Purification typically by column chromatography.

-

- Enables formation of C–N bonds with good regioselectivity.

- Allows structural diversification by varying substituents on either ring.

Base-Promoted Condensation Reactions

Synthesis may also proceed via condensation of pyrazole derivatives with functionalized piperidine intermediates under basic conditions.

-

- Use of bases such as potassium carbonate or sodium hydride.

- Solvents like DMF or dimethyl sulfoxide (DMSO).

- Elevated temperatures to facilitate nucleophilic substitution or condensation.

- Reaction monitoring by chromatographic or spectroscopic techniques.

Related Synthetic Precursors and Intermediate Preparation

While direct synthesis of this compound is reported, preparation of key intermediates such as (1-methyl-1H-pyrazol-4-yl)methanol or 1-methyl-1H-pyrazole-4-carbaldehyde is also crucial.

Example: (1-Methyl-1H-pyrazol-4-yl)methanol Synthesis

These intermediates can then be functionalized or coupled to piperidine rings to form the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Mechanism | Yield Range | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-Methyl-4-chloropyrazole, NaH, DMF, 80°C | SN2 | ~65% | Straightforward, scalable |

| Palladium-Catalyzed Cross-Coupling | 1-Methylpyrazole-4-boronic acid, Pd catalyst, dioxane/H₂O, 100°C | Cross-coupling | ~52% | Catalyst expensive, selective |

| Base-Promoted Condensation | Pyrazole derivatives, K₂CO₃ or NaH, DMF/DMSO | Condensation/Substitution | Variable | Industrially adaptable |

| Intermediate Preparation | Sodium borohydride reduction of aldehydes | Reduction | ~97% | Prepares pyrazole intermediates |

Research Findings and Optimization Notes

-

- Temperature control is critical to balance reaction rate and side reactions.

- Solvent choice affects solubility and nucleophilicity; DMF and DMSO are preferred.

- Base strength and equivalents influence deprotonation efficiency and yield.

- Purification by column chromatography or recrystallization improves product purity.

Industrial Scale Considerations:

- Use of continuous flow reactors enhances safety and reproducibility.

- In-line spectroscopic monitoring (e.g., FTIR) allows real-time control.

- Distillation under reduced pressure removes volatile impurities efficiently.

-

- Catalyst loading and ligand selection in cross-coupling can be optimized.

- Use of microwave-assisted heating may reduce reaction times.

- Alternative bases or phase-transfer catalysts could improve nucleophilic substitution yields.

Chemical Reactions Analysis

Types of Reactions: 4-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazol-4-yl group, contributing to its unique biological activities. Its molecular formula is CHN, with a molecular weight of approximately 220.16 g/mol. The structural characteristics of this compound facilitate its role as an inhibitor in various biological pathways.

Cancer Research

One of the primary applications of 4-(1-methyl-1H-pyrazol-4-yl)piperidine is its role as an Aurora kinase inhibitor. Aurora kinases are crucial in cell division, and their dysregulation is often associated with cancer progression. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes.

Case Study: Aurora Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on Aurora kinases, leading to significant reductions in cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its therapeutic potential in oncology .

Pharmacological Studies

In addition to its anticancer properties, this compound has been explored for its effects on various signaling pathways, including the ERK5 mitogen-activated protein kinase pathway. This pathway is implicated in cellular processes such as growth and differentiation.

Case Study: ERK5 Pathway Modulation

Research indicated that modifications to the piperidine structure influenced the potency of compounds targeting the ERK5 pathway. For instance, the introduction of specific substituents on the pyrazole ring enhanced binding affinity and selectivity against ERK5, demonstrating the importance of structural optimization in drug development .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of structurally related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(4-Methyl-1H-pyrazol-1-yl)piperidine | Methyl group on pyrazole ring | Different biological activity profile |

| 4-(1-Methylpyrazol-5-yl)piperidine | Variation in pyrazole substitution | Potentially different kinase inhibition effects |

| 4-(1-Hydroxy-pyrazolyl)piperidine | Hydroxyl group substitution | May exhibit distinct pharmacological properties |

These compounds are studied for their unique interactions and biological activities, making them valuable in medicinal chemistry research .

Synthesis Pathways

The synthesis of this compound typically involves a multi-step process that allows for efficient production of intermediates necessary for further pharmaceutical applications. A notable synthetic route includes:

- Formation of the pyrazole ring.

- Alkylation with piperidine.

- Purification and characterization of the final product.

This synthetic efficiency is crucial for scaling up production for clinical trials and commercial applications .

Mechanism of Action

The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)piperidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position on Pyrazole : The methyl group’s position on the pyrazole ring (e.g., 3-yl vs. 4-yl) significantly impacts electronic distribution. For instance, 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride has a methyl group at position 3, which may alter hydrogen-bonding capacity compared to the 4-yl isomer.

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperidine ring substituted with a pyrazole moiety, which is known for its biological relevance. The unique combination of these functional groups contributes to the compound's pharmacological properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. In particular, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, derivatives have been tested against melanoma cell lines, demonstrating promising results in terms of antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several pathogens, including bacteria and fungi. Notably, it has been associated with activity against Leishmania spp. , indicating its potential as an antileishmanial agent.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Leishmania spp. | Not specified in studies |

| 3-(1-Ethyl-1H-pyrazol-4-yl)phenylpiperazine | E. coli | 0.0039 mg/mL |

| 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazoles | S. aureus | 0.025 mg/mL |

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases . The pyrazole moiety is often linked to the inhibition of specific enzymes involved in inflammatory pathways.

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including receptors and enzymes. For instance, studies suggest that compounds with similar structures may interact with serotonin receptors and exhibit central nervous system activity .

Case Studies and Research Findings

Recent investigations into the structure–activity relationship (SAR) of pyrazole derivatives have provided insights into optimizing their biological activity. For example, modifications to the piperidine ring or the introduction of electron-donating groups have been shown to enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on piperidine | Increased antibacterial activity |

| Substituents on pyrazole ring | Enhanced antitumor potency |

Q & A

Q. What are the established synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazine derivatives with piperidine precursors. For example, hydrazine can react with substituted piperidines under reflux in polar aprotic solvents (e.g., DMF or DCM) to form the pyrazole ring . Optimization involves adjusting reaction temperature (e.g., 80–100°C), stoichiometry of reagents, and catalyst use (e.g., palladium for cross-coupling steps). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in analogous piperidine derivatives .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Structural confirmation requires multi-technique validation:

- NMR : - and -NMR to identify proton environments (e.g., piperidine CH groups at δ 1.5–2.5 ppm and pyrazole protons at δ 7.5–8.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for structurally similar piperidine-pyrazole hybrids .

- Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H] ~ 206.15 g/mol).

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: Critical properties include:

- pKa : Predicted ~13.2 (using computational tools like ACD/Labs), indicating basicity that affects solubility in aqueous buffers .

- Solubility : Low water solubility (<1 mg/mL) necessitates use of DMSO or ethanol as stock solvents.

- Thermal Stability : Decomposition temperatures >200°C (based on analogous piperidines), enabling high-temperature reactions .

These properties dictate solvent selection for biological assays and storage conditions (−20°C under inert gas) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., serotonin reuptake inhibition vs. kinase selectivity) often arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Structural Analogues : Compare activity across derivatives with controlled substituent modifications (e.g., replacing methyl with ethyl groups on the pyrazole) .

- Computational Modeling : Use molecular docking to predict binding affinities against target receptors and validate with SPR (surface plasmon resonance) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in piperidine-pyrazole hybrids?

Methodological Answer: SAR analysis involves:

- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogenation at pyrazole C3 or piperidine N-methylation) .

- Biological Profiling : Screen against panels of targets (e.g., GPCRs, kinases) to identify selectivity trends .

- Pharmacophore Mapping : Overlay active/inactive derivatives to identify essential motifs (e.g., pyrazole ring planarity and piperidine basicity) .

Q. How can researchers address low solubility in biological assays without compromising compound stability?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility, which cleave in vivo .

- Cocrystallization : Use coformers (e.g., succinic acid) to improve dissolution rates, as shown for related piperidine sulfonamides .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to maintain stability in aqueous media .

Data Contradiction and Validation

Q. How should researchers validate synthetic yields when replicating literature protocols?

Methodological Answer:

- Reproducibility Checks : Repeat reactions ≥3 times under cited conditions (e.g., 24-hour reflux in DCM) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust purification steps .

- Cross-Validation : Compare spectral data (NMR, IR) with published values for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.